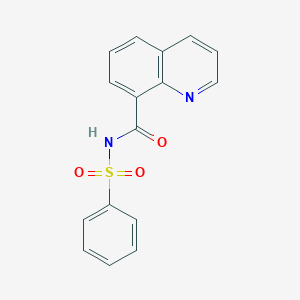![molecular formula C17H14Cl2N4O B12490902 (4E)-4-[2-(3,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12490902.png)
(4E)-4-[2-(3,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one is a complex organic compound that belongs to the class of diazenyl pyrazoles This compound is characterized by its unique structure, which includes a diazenyl group (-N=N-) attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 3,4-dichloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing advanced reactors and optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,3-dichlorophenyl)piperazine-1-yl derivatives: These compounds share structural similarities and exhibit comparable biological activities.
2-(2,4-dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine:
Uniqueness
4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one stands out due to its unique combination of diazenyl and pyrazole moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14Cl2N4O |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
4-[(3,4-dichlorophenyl)diazenyl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H14Cl2N4O/c1-10-5-3-4-6-15(10)23-17(24)16(11(2)22-23)21-20-12-7-8-13(18)14(19)9-12/h3-9,22H,1-2H3 |
Clave InChI |
UQWPRKOIEWGURF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)N=NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B12490819.png)

![Ethyl 6-cyano-6-phenyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12490833.png)
![5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12490835.png)
![(7-chloro-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B12490841.png)
![3-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)benzoic acid](/img/structure/B12490854.png)
![N-benzyl-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12490864.png)

![Ethyl 3-{[(3-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12490874.png)
![2-{2-Methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}ethanol](/img/structure/B12490878.png)
![(S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride](/img/structure/B12490889.png)
![2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-ylamino]ethyl}-1H-3,1-benzimidazol-3-ium](/img/structure/B12490894.png)
![2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12490904.png)
![4-[(4-Methylphenyl)sulfanyl]but-2-yn-1-yl furan-2-carboxylate](/img/structure/B12490916.png)
